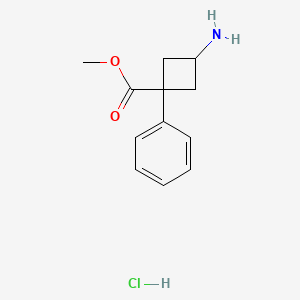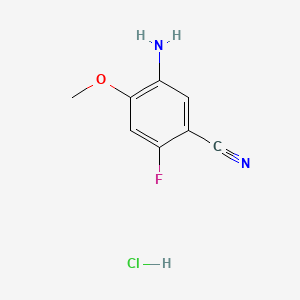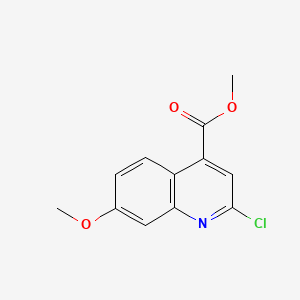
Lithium 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C5H7N3O2Li. It is a lithium salt of dimethyl-4H-1,2,4-triazole-3-carboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of dimethyl-4H-1,2,4-triazole-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the complete formation of the lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to achieve high yields and purity. The product is then isolated and purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-5-carboxylate: Similar in structure but differs in the position of the carboxylate group.
Lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate: Similar but with a methyl group instead of a dimethyl group.
Lithium(1+) ion 4-ethyl-4H-1,2,4-triazole-3-carboxylate: Similar but with an ethyl group instead of a dimethyl group.
Uniqueness
Lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dimethyl substitution and lithium ion presence make it particularly interesting for various applications .
Propriétés
Formule moléculaire |
C5H6LiN3O2 |
|---|---|
Poids moléculaire |
147.1 g/mol |
Nom IUPAC |
lithium;4,5-dimethyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C5H7N3O2.Li/c1-3-6-7-4(5(9)10)8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
ZQUHPLITCQAIQZ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=NN=C(N1C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)



![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)




![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)

![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
